molecular formula C17H12N2O4 B2644211 (4E)-2-(4-methylphenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one CAS No. 201993-03-5

(4E)-2-(4-methylphenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B2644211
CAS No.: 201993-03-5
M. Wt: 308.293
InChI Key: PTFKVTRZTXIOHQ-XNTDXEJSSA-N
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Description

(4E)-2-(4-methylphenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, a nitrobenzylidene group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(4-methylphenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one typically involves the condensation of 4-nitrobenzaldehyde with 2-(4-methylphenyl)-1,3-oxazol-5(4H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-(4-methylphenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.

    Reduction: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst, sodium dithionite.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, amino derivatives, and other functionalized compounds depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4E)-2-(4-methylphenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4E)-2-(4-methylphenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may inhibit the growth of microorganisms by interfering with essential cellular processes or pathways. In medicinal chemistry, it may act on specific enzymes or receptors to exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (4E)-2-(4-methylphenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one: Unique due to its specific substitution pattern and functional groups.

    Other oxazole derivatives: Compounds with different substituents on the oxazole ring, such as 2-(4-methylphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one.

    Benzylidene derivatives: Compounds with different aromatic substituents, such as 4-(4-nitrobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and substitution pattern, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4E)-2-(4-methylphenyl)-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4/c1-11-2-6-13(7-3-11)16-18-15(17(20)23-16)10-12-4-8-14(9-5-12)19(21)22/h2-10H,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFKVTRZTXIOHQ-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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